![molecular formula C14H12ClN3O B4942346 4-(4-quinazolinylamino)phenol hydrochloride](/img/structure/B4942346.png)
4-(4-quinazolinylamino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-quinazolinylamino)phenol hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.80 g/mol. This compound is also known as PD 153035 and is commonly used as an inhibitor of the epidermal growth factor receptor (EGFR).
Mechanism of Action
PD 153035 is a potent inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
PD 153035 has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PD 153035 has also been shown to reduce the invasiveness and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
PD 153035 has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes. However, PD 153035 has limitations due to its low solubility in water, which can make it difficult to use in some experimental conditions.
Future Directions
There are several future directions for research on PD 153035. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of PD 153035 in combination with other drugs for cancer treatment is an area of active research.
Synthesis Methods
The synthesis of 4-(4-quinazolinylamino)phenol hydrochloride involves the reaction of 4-chloro-3-nitrophenol with 2-aminobenzonitrile in the presence of a catalyst. The resulting compound is then reduced to form the final product. The synthesis process is a multi-step procedure that requires careful control of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
PD 153035 has been extensively used in scientific research to study the role of EGFR in various biological processes. It has been used to investigate the effects of EGFR inhibition on cancer cell growth, migration, and invasion. PD 153035 has also been used to study the molecular mechanisms involved in EGFR signaling pathways and their role in diseases such as cancer.
properties
IUPAC Name |
4-(quinazolin-4-ylamino)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O.ClH/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14;/h1-9,18H,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXYAUOTKPXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(quinazolin-4-ylamino)phenol Hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.